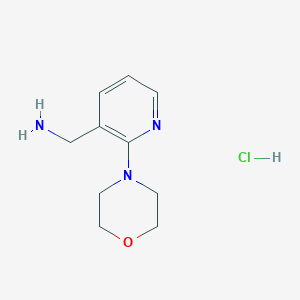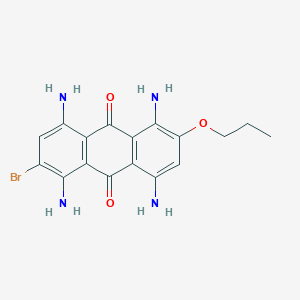
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione is an organic compound with the molecular formula C17H17BrN4O3 It is a derivative of anthracene, characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a propoxy group at position 6
Métodos De Preparación
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes bromination to introduce the bromine atom at position 2. Subsequent nitration and reduction steps introduce the amino groups at positions 1, 4, 5, and 8. The propoxy group is introduced through an etherification reaction. The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate these transformations .
Análisis De Reacciones Químicas
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Amination: The amino groups can participate in further amination reactions to form polyamino derivatives.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and organic semiconductors
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and interact with nucleophilic sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione can be compared with similar compounds such as:
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione: This compound has a methoxy group instead of a propoxy group, which affects its solubility and reactivity.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This derivative has hydroxyl groups, which influence its hydrogen bonding and redox properties.
1,4,5,8-Tetraamino-2-bromo-9,10-dihydroanthracene-9,10-dione: The absence of the propoxy group in this compound alters its steric and electronic properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
88602-95-3 |
|---|---|
Fórmula molecular |
C17H17BrN4O3 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-6-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-2-3-25-9-5-8(20)11-13(15(9)22)17(24)10-7(19)4-6(18)14(21)12(10)16(11)23/h4-5H,2-3,19-22H2,1H3 |
Clave InChI |
DCVVQSWFBCQVNX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


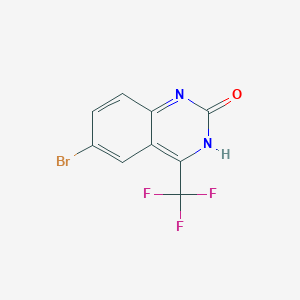
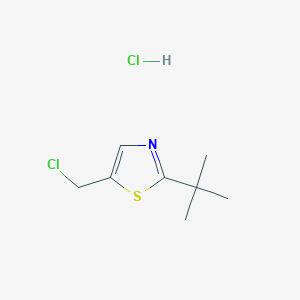
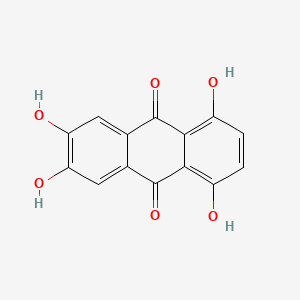
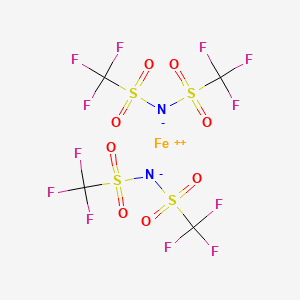

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
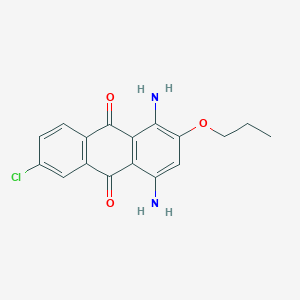
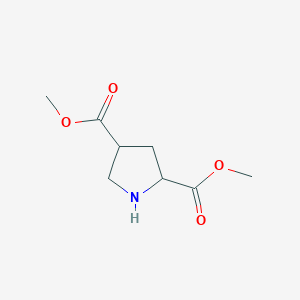
![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)

